molecular formula C15H28O2 B12659419 (Z)-Pentadecenoic acid CAS No. 29255-62-7

(Z)-Pentadecenoic acid

Cat. No.: B12659419
CAS No.: 29255-62-7
M. Wt: 240.38 g/mol
InChI Key: HOGWBMWOBRRKCD-YPKPFQOOSA-N
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Description

(Z)-Pentadecenoic acid is a monounsaturated fatty acid with a double bond in the Z (cis) configuration It is a long-chain fatty acid with 15 carbon atoms and a single double bond located at the ninth carbon from the carboxyl end This compound is naturally occurring and can be found in various plant and animal sources

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Pentadecenoic acid can be achieved through several methods. One common approach involves the partial hydrogenation of linoleic acid, which results in the formation of this compound. Another method includes the use of olefin metathesis reactions, where specific catalysts are employed to achieve the desired product.

Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from natural sources such as plant oils. The process typically includes steps like saponification, esterification, and distillation to isolate and purify the compound. Advanced techniques like supercritical fluid extraction may also be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: (Z)-Pentadecenoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of hydroperoxides and other oxygenated derivatives.

    Reduction: The double bond can be reduced to form pentadecanoic acid.

    Substitution: The carboxyl group can participate in esterification and amidation reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and ozone.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Acid chlorides and amines are often used for esterification and amidation, respectively.

Major Products Formed:

    Oxidation: Hydroperoxides, aldehydes, and ketones.

    Reduction: Pentadecanoic acid.

    Substitution: Esters and amides.

Scientific Research Applications

(Z)-Pentadecenoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of various complex molecules.

    Biology: It plays a role in the study of lipid metabolism and signaling pathways.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: It is used in the production of biodegradable polymers, lubricants, and surfactants.

Mechanism of Action

The mechanism of action of (Z)-Pentadecenoic acid involves its interaction with cellular membranes and enzymes. It can modulate the fluidity of cell membranes and influence the activity of membrane-bound enzymes. Additionally, it may act as a ligand for specific receptors, triggering signaling pathways that regulate various biological processes.

Comparison with Similar Compounds

    Oleic Acid: A monounsaturated fatty acid with 18 carbon atoms and a double bond at the ninth position.

    Palmitoleic Acid: A monounsaturated fatty acid with 16 carbon atoms and a double bond at the seventh position.

    Myristoleic Acid: A monounsaturated fatty acid with 14 carbon atoms and a double bond at the ninth position.

Comparison: (Z)-Pentadecenoic acid is unique due to its specific chain length and double bond position, which confer distinct physical and chemical properties. Compared to oleic acid, it has a shorter chain length, resulting in different melting points and solubility characteristics. Its specific structure also influences its biological activity and industrial applications.

Properties

CAS No.

29255-62-7

Molecular Formula

C15H28O2

Molecular Weight

240.38 g/mol

IUPAC Name

(Z)-pentadec-2-enoic acid

InChI

InChI=1S/C15H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h13-14H,2-12H2,1H3,(H,16,17)/b14-13-

InChI Key

HOGWBMWOBRRKCD-YPKPFQOOSA-N

Isomeric SMILES

CCCCCCCCCCCC/C=C\C(=O)O

Canonical SMILES

CCCCCCCCCCCCC=CC(=O)O

Origin of Product

United States

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